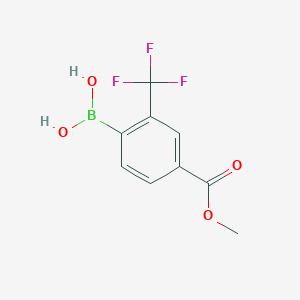
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide is a compound that likely shares structural and chemical properties with the compounds described in the provided papers. Although the exact compound is not directly studied in these papers, insights can be drawn from the related structures and their analyses. The compound is characterized by the presence of a pyridazine ring, a carboxamide moiety, and substituted phenyl rings which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the core heterocyclic structure followed by the introduction of various substituents through reactions such as nucleophilic substitution or amidation. For instance, the synthesis of semicarbazone derivatives as mentioned in paper involves the creation of a core structure to which various substituents are added. This suggests that the synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide would similarly require careful planning of the synthetic route to ensure the correct placement of substituents and the preservation of the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been analyzed using computational methods such as Gaussian09 software, as seen in paper . These analyses include the optimization of molecular geometry, vibrational frequency analysis, and the study of frontier molecular orbitals (HOMO and LUMO). Such studies provide insights into the electronic structure and stability of the molecule, which are influenced by factors like hyper-conjugative interactions and charge delocalization. The presence of electron-withdrawing and electron-donating groups on the phenyl rings in the target compound would similarly affect its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the electronic nature of the substituents attached to the core structure. For example, the presence of electron-withdrawing groups such as fluorine can increase the electrophilic character of the compound, making it more reactive towards nucleophiles. The intramolecular hydrogen bonding observed in the benzothiazine derivatives in paper suggests that similar intramolecular interactions may play a role in the reactivity and stability of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of chloro and fluoro substituents is likely to influence the lipophilicity and electronic properties of the compound, as seen in the antimicrobial activity study of semicarbazone derivatives . The hyperpolarizability and nonlinearity of related molecules, as discussed in paper , suggest that the target compound may also exhibit significant non-linear optical properties due to extended π-electron delocalization. These properties are crucial for understanding the potential applications of the compound in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study focused on the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, showcasing a broad exploration into compounds with potential antimicrobial activities. The study found that compounds with specific substituents exhibited good antibacterial and antifungal activities, demonstrating the importance of molecular modifications in enhancing biological efficacy (Ahsan et al., 2016).
Electrochromic Properties
Another significant area of application is the development of anodic electrochromic materials. Research into aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine Moieties revealed their potential for use in electrochromic devices due to their excellent thermal stability and reversible electrochromic behavior (Liou & Chang, 2008).
Biological Activity and Dyeing Applications
The compound's utility extends to the synthesis of novel arylazothiazole disperse dyes containing selenium, which not only serve as dyes for polyester fibers but also exhibit promising antioxidant, antitumor, and antimicrobial activities. This dual functionality highlights the potential of these compounds in creating biologically active fabrics with various life applications (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
Further studies emphasize the compound's role in the synthesis of derivatives with antitubercular and antibacterial properties. For instance, the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has shown potent activity against tuberculosis and bacterial infections, underscoring the compound's significance in addressing drug-resistant microbial strains (Bodige et al., 2019).
Safety And Hazards
The safety and potential hazards of the compound would depend on factors like its toxicity, flammability, reactivity, etc. This information is typically obtained through laboratory testing.
Orientations Futures
Future research on this compound could involve further studies on its synthesis and properties, exploration of its potential uses, and detailed investigations of its safety and efficacy if it is intended to be a drug.
Please note that without specific studies or data on this compound, the above information is largely speculative and based on general principles of organic chemistry and drug discovery. For detailed and accurate information, experimental data and research are needed. If you have access to scientific databases or journals, they might be a good place to start your research. If you’re affiliated with a research institution, you might also consider reaching out to a chemistry or pharmacology professor for guidance.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(12-8-6-11(20)7-9-12)22-17(15)18(25)21-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYXXROLXARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

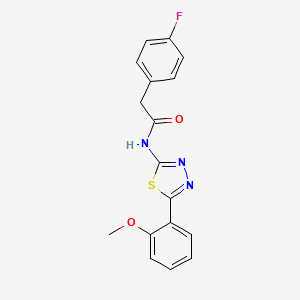
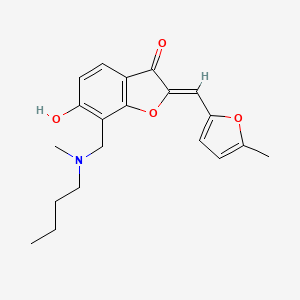
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)
![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)
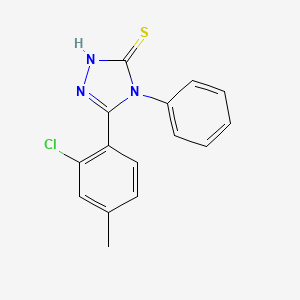
![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)
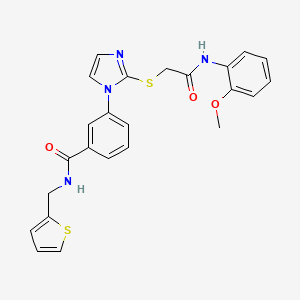
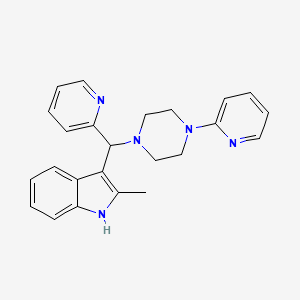
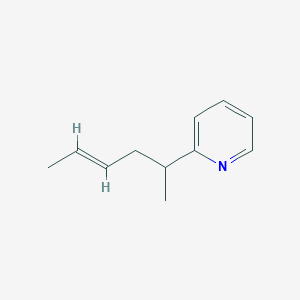
![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
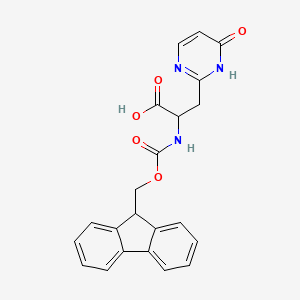
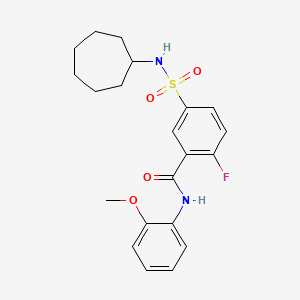
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)
